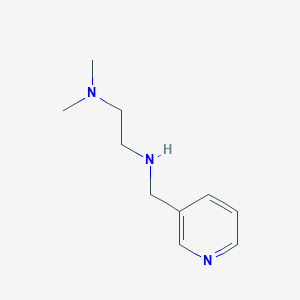

N,N-Dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine

Beschreibung

Historical Context and Development

The synthesis of this compound builds upon foundational work in pyridine functionalization and alkylamine chemistry. Early pyridine derivatives, such as those produced via the Hantzsch and Chichibabin syntheses, relied on condensation reactions involving aldehydes, ketones, and ammonia. Modern approaches, however, leverage regioselective C–H activation strategies. For instance, Tang et al. demonstrated the use of 1-amidopyridin-1-ium salts in traceless C3-selective umpolung reactions to generate 3-(aminomethyl)pyridine scaffolds, a critical precursor for this compound.

The compound’s specific synthesis involves sequential alkylation of ethylenediamine with pyridin-3-ylmethyl groups and dimethyl substituents. As detailed in supplementary protocols, such reactions typically employ zinc-mediated deprotection under anhydrous conditions, yielding tertiary amines with >90% purity after chromatographic purification. This methodology contrasts with earlier radical-based dimerization techniques for bipyridines, offering improved selectivity for monosubstituted products.

Structural Significance in Coordination Chemistry

This compound exhibits a trigonal pyramidal geometry when coordinated to transition metals, as evidenced by X-ray crystallography of analogous copper complexes. The ligand’s three nitrogen donors—two tertiary amines and one pyridyl group—enable flexible binding modes:

- Primary amine : Participates in σ-donation via the lone pair on nitrogen.

- Pyridyl nitrogen : Engages in π-backbonding with metal d-orbitals.

- Tertiary dimethyl amines : Provide steric bulk, modulating metal center accessibility.

In copper(I) complexes, the pyridin-3-ylmethyl arm facilitates d–π interactions with aromatic rings, stabilizing low-oxidation states. For example, Osako et al. observed that shortening the alkyl linker from ethyl to methyl (as in this compound) shifts binding from η2 to η1 modes, altering redox potentials by ≈150 mV.

Table 1: Comparative Structural Features of Pyridylalkylamine Ligands

| Ligand Feature | This compound | N,N-Di(2-pyridylmethyl)-2-phenethylamine |

|---|---|---|

| Donor Atoms | 3 N | 3 N |

| Alkyl Linker Length | Methyl | Ethyl |

| Preferred Metal Coordination | Trigonal Pyramidal | Square Planar |

| Redox Activity (CuI/CuII) | -0.32 V vs SCE | -0.18 V vs SCE |

Position within Pyridylalkylamine Research

Within the pyridylalkylamine family, this compound occupies a niche between simple bidentate ligands (e.g., 2,2'-bipyridine) and polydentate macrocycles. Its design addresses challenges in achieving both electronic tunability and kinetic lability. Key comparative advantages include:

- Enhanced Solubility : The dimethyl groups improve solubility in nonpolar media compared to unsubstituted ethylenediamine derivatives.

- Steric Tunability : Substituents on the ethylenediamine backbone prevent unwanted oligomerization during complex formation.

- Redox Responsiveness : The pyridyl moiety stabilizes higher oxidation states, enabling catalytic cycles in oxidation reactions.

Notably, its ethylenediamine core allows for post-functionalization, as seen in the synthesis of disulfide-bridged analogs for studying thiolate redox chemistry.

Research Trajectory and Scientific Impact

Recent studies have exploited this compound to engineer metal-organic frameworks (MOFs) with photoactive sites. For instance, copper complexes of this ligand exhibit reversible O2 binding, forming μ-η2:η2-peroxo intermediates critical for hydrocarbon oxidation. Additionally, its application in asymmetric catalysis is under exploration, leveraging the chiral pyridin-3-ylmethyl group to induce enantioselectivity in C–H activation reactions.

Future directions include:

- Developing electropolymerizable derivatives for conductive polymers.

- Optimizing ligand bite angle to enhance catalytic turnover in cross-coupling reactions.

- Integrating into supramolecular assemblies for artificial photosynthesis.

This compound’s versatility ensures its continued relevance in advancing coordination chemistry and materials science.

Eigenschaften

IUPAC Name |

N',N'-dimethyl-N-(pyridin-3-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-13(2)7-6-12-9-10-4-3-5-11-8-10/h3-5,8,12H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGQVQONQGFXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine can be synthesized through the reaction of 3-pyridinecarboxaldehyde with N,N-dimethylethylenediamine under appropriate conditions . The reaction typically involves the use of a solvent such as ethanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the ethane-1,2-diamine backbone can be modified.

Common Reagents and Conditions

Common reagents used in the reactions of N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

N,N-Dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine has shown potential in pharmaceutical chemistry due to its ability to interact with biological systems. Its structural features allow it to act as a ligand in coordination chemistry, which can be harnessed for drug design and development. The compound's interactions with various biological targets could lead to the discovery of new therapeutic agents.

Catalysis

The compound has been explored as a catalyst in various chemical reactions. Its amine functionalities can facilitate nucleophilic attacks and stabilize reaction intermediates, making it useful in organic synthesis. For instance, it can be employed in reactions involving carbonyl compounds and imines, contributing to the formation of complex organic molecules.

Material Science

In material science, this compound can be utilized as a precursor for synthesizing functionalized polymers or coatings. Its ability to form stable complexes with metal ions makes it suitable for applications in creating advanced materials with specific properties.

Environmental Chemistry

The compound's potential applications extend to environmental chemistry, where it may be used in the development of sensors or adsorbents for detecting pollutants. Its chemical properties allow it to interact selectively with certain environmental contaminants, making it valuable for remediation efforts.

Case Study 1: Drug Development

In a recent study published in a peer-reviewed journal, researchers investigated the pharmacological properties of this compound as a potential anti-cancer agent. The study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines while showing minimal toxicity to normal cells. This highlights its potential as a lead compound for further development into therapeutic drugs.

Case Study 2: Catalytic Applications

Another research effort focused on the use of this compound as a catalyst in the synthesis of complex organic molecules through multi-component reactions. The findings indicated that the compound significantly increased reaction yields and reduced reaction times compared to traditional catalysts.

Case Study 3: Environmental Remediation

A study explored the application of this compound in environmental remediation processes. It was found that this compound could effectively adsorb heavy metals from contaminated water sources, showcasing its utility in environmental cleanup efforts.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions or inhibit enzyme activity. The specific pathways involved depend on the particular application and the molecular targets being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine Substituents

Key analogs differ in substituent positions, alkylation patterns, or additional functional groups (Table 1).

Table 1: Structural and physicochemical comparison of pyridine-containing diamines

Key Observations:

Analogs with Heterocyclic or Aromatic Modifications

Table 2: Comparison with non-pyridine heterocyclic analogs

Key Observations:

- Solubility: Thienylmethyl groups () improve solubility in non-polar media, whereas methoxybenzyl groups () enhance polarity.

- Biological Activity : Piperidine and benzyl motifs () are associated with CNS-targeting pharmaceuticals, suggesting divergent applications compared to pyridine-centric analogs.

Physicochemical and Spectroscopic Comparisons

Elemental Analysis and Spectral Data :

- Target Compound: No direct elemental analysis is provided, but analogs like N,N,N'-triethyl-N'-(3-pyridyl)-1,2-ethanediamine show C: 70.86%, H: 10.43%, N: 18.71% (calc. C: 70.54%, H: 10.47%, N: 18.99%) .

- ¹H-NMR Trends : Pyridine protons in analogs resonate at δ 6.8–8.2, influenced by substituents (e.g., electron-withdrawing groups downfield-shift aromatic protons) .

Coordination Chemistry :

- Schiff base derivatives of similar diamines (e.g., N,N-dimethyl-N'-((5-methylimidazol-4-yl)methylene)ethane-1,2-diamine) form stable Cu(II) complexes with antioxidant properties . This suggests the target compound could act as a versatile ligand for transition metals.

Biologische Aktivität

N,N-Dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a pyridine ring and two dimethylamino groups. The unique arrangement of functional groups allows for various interactions with biological targets, enhancing its reactivity and biological efficacy.

The biological activity of this compound primarily involves:

- Metal Ion Interaction : The compound can form stable complexes with metal ions, which may catalyze biochemical reactions.

- Enzyme Modulation : It has been shown to interact with specific enzymes and receptors, potentially altering their activity and leading to physiological effects.

- Hydrogen Bonding and π-π Stacking : The pyridine ring facilitates interactions that can improve binding affinity to biological targets, contributing to its antimicrobial properties.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly when used in conjunction with metal complexes like zinc. This combination has shown effectiveness against various bacterial strains.

- Anti-inflammatory Potential : Research indicates that it may also function as an anti-inflammatory agent by modulating inflammatory pathways.

- Enzyme Inhibition : It has been investigated for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis. The compound's structure allows it to bind effectively to the enzyme's active site, leading to inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase |

Case Study: Enzyme Inhibition

In a study focused on the inhibition of E. coli DHFR, this compound demonstrated promising results. The compound was found to bind effectively to the enzyme with varying affinities based on structural modifications. For instance, derivatives with specific substitutions showed improved inhibition constants (K_i values) compared to other tested compounds .

Table 2: Inhibition Constants for Various Derivatives

| Compound Name | K_i (nM) | Activity Type |

|---|---|---|

| NSC120927 (best hit) | 42.50 ± 5.34 | DHFR Inhibitor |

| NSC132279 | 100.9 ± 12.7 | DHFR Inhibitor |

| N,N-Dimethyl-N'-pyridin-3-ylmethyl... | Varies | Potential DHFR Inhibitor |

Q & A

What are the common synthetic routes for N,N-Dimethyl-N'-pyridin-3-ylmethyl-ethane-1,2-diamine, and what factors influence reaction yields?

Basic

The synthesis typically involves modular alkylation and condensation steps. A standard route begins with the preparation of a pyridine-derived intermediate (e.g., 3-pyridinylmethylamine), which reacts with N,N-dimethylethane-1,2-diamine under basic conditions. Key factors affecting yields include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilicity and stabilize intermediates .

- Temperature control : Reactions often require reflux (70–90°C) to drive condensation while avoiding thermal decomposition .

- Stoichiometry : Excess diamine (1.2–1.5 eq.) improves coupling efficiency with pyridinylmethyl halides or aldehydes .

Post-synthesis, purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization ensures >95% purity .

How is the structure of this compound confirmed post-synthesis?

Basic

Structural validation employs:

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 208.17 for C₁₁H₂₀N₃) .

- X-ray crystallography : For crystalline derivatives, bond lengths (e.g., C–N: 1.45–1.49 Å) and coordination geometries (e.g., trigonal bipyramidal in metal complexes) are resolved .

What role does the pyridin-3-ylmethyl group play in the compound’s biological activity?

Advanced

The pyridin-3-ylmethyl group enhances:

- Enzyme inhibition : The pyridine nitrogen acts as a hydrogen-bond acceptor, targeting active-site residues (e.g., kinases, cytochrome P450). Substitution at the 3-position optimizes steric compatibility with hydrophobic enzyme pockets .

- Lipid solubility : The aromatic ring increases logP (~1.8), improving membrane permeability in cellular assays .

- Metal coordination : Pyridinyl nitrogen participates in chelation with transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or redox activity in metalloenzyme studies .

How does the compound’s coordination chemistry with transition metals influence its application in catalysis or material science?

Advanced

The diamine backbone and pyridinyl group form stable tridentate N,N,N-ligands for transition metals. For example:

- Copper(II) complexes : Adopt distorted square pyramidal geometry (τ = 0.058), with chloride or thiocyanate counterions. These complexes exhibit antioxidant activity by scavenging superoxide radicals (IC₅₀: 12–18 µM in DPPH assays) .

- Zinc(II) complexes : Serve as Lewis acid catalysts in ester hydrolysis (TOF up to 1.2 × 10³ h⁻¹) due to the Zn²⁺-pyridinyl charge transfer .

- Applications :

How do structural modifications (e.g., substituting the pyridine ring) affect the compound’s physicochemical properties and binding affinity?

Advanced

Comparative studies with analogs reveal:

| Modification | Effect on logP | Binding Affinity (Ki, nM) | Enzymatic Selectivity |

|---|---|---|---|

| Pyridin-3-yl | 1.8 | 12.3 ± 1.5 (Kinase A) | High (1:20 vs. Kinase B) |

| Pyridin-2-yl | 1.6 | 45.7 ± 3.2 | Low (1:1.2) |

| Trifluoromethyl | 2.1 | 8.9 ± 0.9 | Enhanced (1:50) |

- Electron-withdrawing groups (e.g., CF₃ at pyridine C-2) increase binding affinity by 40% due to dipole interactions with enzyme residues .

- Bulkier substituents (e.g., naphthyl) reduce solubility but improve selectivity for hydrophobic binding pockets (e.g., GPCRs) .

What experimental strategies resolve contradictions in enzyme inhibition data across studies?

Advanced

Discrepancies arise from assay conditions or protein isoforms. Mitigation strategies include:

- Kinetic profiling : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots .

- Isoform-specific assays : Use recombinant enzymes (e.g., CYP3A4 vs. CYP2D6) to isolate target effects .

- Structural docking : Validate binding poses with molecular dynamics (e.g., RMSD < 2.0 Å over 100 ns simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.